Molecular Complexity as a Differentiator Between 3- and 4-(Azidomethyl)oxane Regioisomers
The PubChem-computed molecular complexity score for 3-(azidomethyl)oxane is 142, compared to 136 for the 4-regioisomer [1][2]. This quantitative descriptor captures the non-identical steric and topological environment of the azidomethyl group at the 3-position of the oxane ring. All other computed physicochemical properties—including XLogP3-AA (1.7), topological polar surface area (23.6 Ų), hydrogen bond acceptor count (3), and rotatable bond count (2)—are identical between the two regioisomers, underscoring that the complexity difference is a pure reflection of the substitution position [1][2].
| Evidence Dimension | Molecular Complexity (PubChem computed property) |
|---|---|
| Target Compound Data | Complexity: 142 |
| Comparator Or Baseline | 4-(Azidomethyl)oxane: Complexity 136 |
| Quantified Difference | ΔComplexity = 6 (4.4% higher) |
| Conditions | Computed by Cactvs 3.4.6.11 (PubChem release 2019.06.18) |
Why This Matters
A higher complexity score reflects a more intricate molecular topology at the 3-position, which can translate into differential binding affinities or selectivities when the resulting triazole conjugates engage biological targets.
- [1] PubChem Compound Summary for CID 134162340, 3-(Azidomethyl)oxane. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem Compound Summary for CID 59486084, 4-(Azidomethyl)oxane. National Center for Biotechnology Information, 2025. View Source
